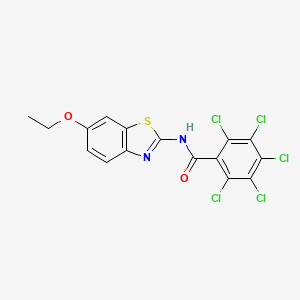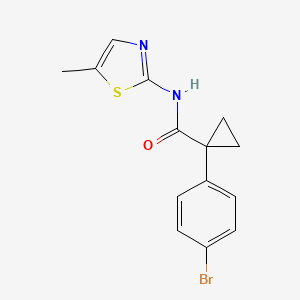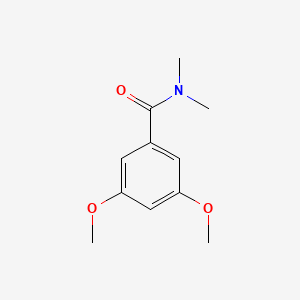
2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, also known as PBTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PBTA is a member of the benzothiazole family of compounds, which have been shown to have a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. In
Wirkmechanismus
The mechanism of action of 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is not fully understood, but studies suggest that it may act by inhibiting the activity of enzymes involved in DNA replication and repair. 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have potential as a cancer therapy.
Biochemical and Physiological Effects:
2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic and neuroprotective effects, 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has been shown to reduce inflammation and oxidative stress in a variety of cell types. 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has also been shown to modulate the activity of ion channels and receptors in the brain, suggesting that it may have potential as a therapeutic agent for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide in lab experiments is its potency and specificity. 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has been shown to have potent effects on a variety of biological targets, making it a useful tool for studying the function of these targets. However, one limitation of using 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide in lab experiments is its toxicity. 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has been shown to be toxic to both cancer and non-cancer cells at high concentrations, which may limit its usefulness in certain experimental systems.
Zukünftige Richtungen
There are several potential future directions for research on 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide. One area of interest is the development of 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide-based cancer therapies. 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has been shown to have potent cytotoxic effects against a variety of cancer cell lines, and further research may lead to the development of new cancer treatments based on this compound. Additionally, further research is needed to fully understand the mechanism of action of 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide and its effects on biological targets. Finally, 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide may have potential as a lead compound for the development of new drugs for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Synthesemethoden
2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide can be synthesized by reacting 6-ethoxy-2-mercaptobenzothiazole with 2,3,4,5,6-pentachlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide as a white crystalline solid with a melting point of 265-267°C.
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and drug discovery. 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has been shown to have potent cytotoxic effects against a range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. Additionally, 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has been studied as a potential lead compound for the development of new drugs, due to its ability to interact with a variety of biological targets.
Eigenschaften
IUPAC Name |
2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl5N2O2S/c1-2-25-6-3-4-7-8(5-6)26-16(22-7)23-15(24)9-10(17)12(19)14(21)13(20)11(9)18/h3-5H,2H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWHSDCKPPXPQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl5N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7540644.png)
![1-(2-methylpropanoyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]piperidine-4-carboxamide](/img/structure/B7540647.png)
![1-[Benzyl(propyl)amino]-3-[1-(4-chlorophenyl)ethoxy]propan-2-ol](/img/structure/B7540653.png)
![N-(cyclobutylmethyl)-3-[(2,5-dioxoimidazolidin-1-yl)methyl]benzamide](/img/structure/B7540658.png)
![1-(2,3-dihydro-1-benzofuran-5-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7540671.png)


![2-{[3-(Benzyloxy)-2-hydroxypropyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B7540685.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide](/img/structure/B7540708.png)
![1,3-dimethyl-6-propan-2-yl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540719.png)

